molecular formula C6H6N2O2 B8209993 13C6-4-Nitroaniline

13C6-4-Nitroaniline

Cat. No.: B8209993
M. Wt: 144.080 g/mol
InChI Key: TYMLOMAKGOJONV-IDEBNGHGSA-N
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Description

13C6-4-Nitroaniline (CAS RN: 100-01-6, isotopic label) is a carbon-13 isotopically labeled derivative of 4-nitroaniline, a nitroaromatic compound with the molecular formula C6H6N2O2. The "13C6" designation indicates that all six carbon atoms in the benzene ring are replaced with the stable isotope carbon-13. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) and high-performance liquid chromatography (HPLC), to enable precise quantification of unlabeled 4-nitroaniline in complex matrices . Its isotopic labeling minimizes interference with the analyte while ensuring near-identical chromatographic behavior and ionization efficiency.

Properties

IUPAC Name

4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMLOMAKGOJONV-IDEBNGHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.080 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13C6-4-Nitroaniline typically involves the nitration of 13C6-labeled aniline. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the para position of the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The isotopically labeled aniline is nitrated in large reactors, and the product is purified through crystallization or other separation techniques .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 13C6-4-Nitroaniline is primarily related to its role as a standard in analytical techniques. The isotopic labeling allows for the differentiation between the standard and the analyte, enabling accurate quantification. In chemical reactions, the nitro group can undergo reduction or substitution, leading to various derivatives with different biological or chemical activities .

Comparison with Similar Compounds

Table 1: Key Structural and Isotopic Differences

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Primary Use
4-Nitroaniline C6H6N2O2 138.12 None Synthetic intermediate, dye precursor
13C6-4-Nitroaniline 13C6C6H6N2O2 144.12* 13C (6 positions) Internal standard for MS/HPLC
4-Nitroaniline-d4 C6D4H2N2O2 142.14 Deuterium (4 positions) Internal standard for NMR/analytical methods
N-Benzyl-3-nitroaniline C13H12N2O2 228.25 None Organic synthesis, pharmaceutical research

*Calculated based on isotopic mass adjustment.

Key Insights :

  • This compound vs. 4-Nitroaniline : The carbon-13 labeling increases molecular weight by 6 units, enabling distinct detection in MS without altering chemical reactivity or solubility .
  • 13C6 vs. Deuterated (d4) : Deuterated analogs introduce isotopic shifts detectable in nuclear magnetic resonance (NMR), but deuterium can cause chromatographic retention time shifts in HPLC, unlike 13C labels .
  • N-Benzyl-3-nitroaniline : A structurally distinct derivative with a benzyl group, used in synthetic chemistry rather than analytical standardization .

Physicochemical Properties and Analytical Performance

Property 4-Nitroaniline This compound 4-Nitroaniline-d4
Melting Point 146°C 146°C 146°C
Solubility (Water) Low Low Low
MS Detection (m/z) 138 144 142

The near-identical physicochemical properties of this compound and its unlabeled counterpart ensure minimal methodological bias during extraction and analysis .

Comparison with Other Nitroaniline Derivatives

  • N-Benzyl-3-nitroaniline : Used in organic synthesis for drug intermediates but lacks analytical utility due to structural bulkiness and divergent reactivity .
  • 3-Nitroaniline : A positional isomer with distinct chemical behavior, primarily employed in dye manufacturing rather than analytical standardization .

Biological Activity

13C6-4-Nitroaniline is an isotopically labeled variant of 4-nitroaniline, which has gained attention in various fields of scientific research, particularly in biological and pharmaceutical studies. The nitro group in such compounds plays a critical role in their biological activity, often acting as a pharmacophore while also presenting potential toxicity. This article reviews the biological activity of this compound, encompassing its mechanisms of action, toxicological profiles, and applications in research.

This compound is synthesized through the nitration of 13C6-labeled aniline using a mixture of concentrated sulfuric acid and nitric acid. This method ensures the selective introduction of the nitro group at the para position on the benzene ring. The compound is characterized by its chemical formula C6H5N2O2\text{C}_6\text{H}_5\text{N}_2\text{O}_2 and molecular weight of approximately 139.11 g/mol .

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects:

  • Antimicrobial Activity : Nitro compounds are known for their broad-spectrum antimicrobial properties, including activity against bacteria and parasites. The nitro group can induce redox reactions that result in oxidative stress within microbial cells, ultimately leading to cell death .
  • Toxicity : The reduction of the nitro group can generate reactive species that may cause systemic toxicity and mutagenic effects. Metabolites formed during this process can interact with nucleic acids, raising concerns about carcinogenic potential .

Biological Activity Overview

Activity Type Description
Antimicrobial Effective against various pathogens including H. pylori and M. tuberculosis .
Antineoplastic Potential use in cancer treatment due to its ability to induce apoptosis in cancer cells .
Toxicological Effects Metabolites may cause oxidative damage to DNA; associated with mutagenicity .

Case Studies and Research Findings

  • Toxicokinetic Studies : In studies involving radiolabeled 4-chloro-2-nitroaniline (closely related to this compound), it was observed that the compound was rapidly absorbed and metabolized in rats. Over 95% was cleared from the body within one hour, suggesting low bioaccumulation potential .
  • Antimicrobial Efficacy : A review highlighted that nitro compounds like this compound exhibit significant antimicrobial properties due to their ability to disrupt microbial cell function through redox reactions .
  • Mutagenicity Assessment : Research indicated that while this compound itself may not be directly mutagenic, its metabolites could interact with DNA, leading to potential mutagenic effects .

Applications in Research

The isotopic labeling of this compound allows for precise tracking in biological assays and analytical chemistry applications. It serves as an internal standard in chromatography techniques for quantifying related compounds, particularly in pharmacokinetic studies .

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